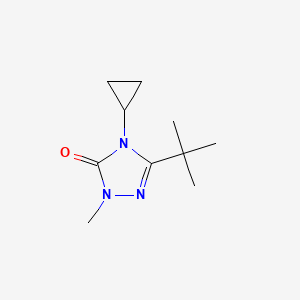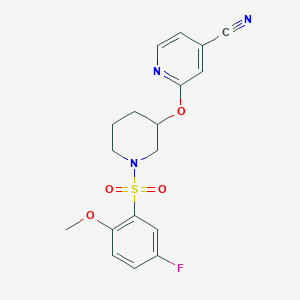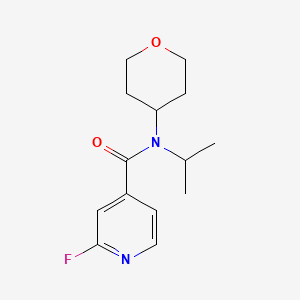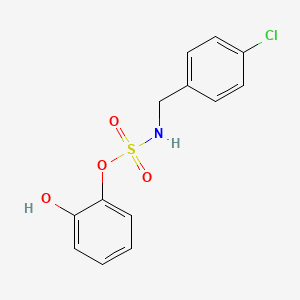![molecular formula C17H24N2O5S B2836692 N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-38-6](/img/structure/B2836692.png)
N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, a class of heterocyclic compounds that are widely studied due to their diverse biological activities . It has a sulfonamide group, which is often found in various drugs due to its bioactive properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the dimethoxyethyl group could influence its lipophilicity.科学的研究の応用
Synthesis and Chemical Properties
Compounds within this category, including various sulfonamide-based hybrids and quinoline derivatives, are synthesized through innovative methods that enhance green chemistry practices. For example, a novel method involving dimethyl sulfoxide as both a reactant and solvent showcases the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, which are of significant interest due to their moderate to excellent yields and the green chemistry approach (C. Xie et al., 2017).
Biological Activities
Sulfonamide-based compounds have been extensively studied for their broad spectrum of pharmacological properties. Recent advances in designing and developing two-component sulfonamide hybrids have revealed their significant antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids incorporate organic compounds like coumarin, isoxazole, and quinoline, demonstrating the chemical versatility and potential therapeutic applications of these molecules (Reihane Ghomashi et al., 2022).
Anticancer and Radiosensitizing Properties
Specific derivatives containing the quinoline and pyrimidoquinoline groups fused with the biologically active sulfonamide moiety have shown promising in vitro anticancer activity. Their potential to enhance the killing effect of γ-radiation against liver-cancer cells highlights their application in cancer therapy and research into radiosensitizing agents, underscoring the importance of these compounds in developing new therapeutic strategies (M. Ghorab et al., 2015).
Antimalarial Activity
Compounds with structural similarities to N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide have been investigated for their antimalarial properties. Specifically, N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides exhibit promising antimalarial activity, with mechanisms of action including the inhibition of hemozoin formation, a crucial process in the malaria parasite's lifecycle (S. Verma et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(11-16(23-2)24-3)25(21,22)14-9-12-5-4-8-19-15(20)7-6-13(10-14)17(12)19/h9-10,16H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHYDVKKFIVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

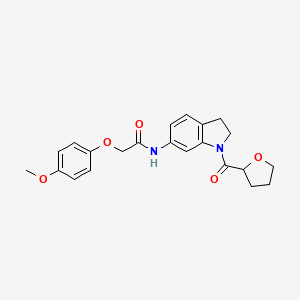
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
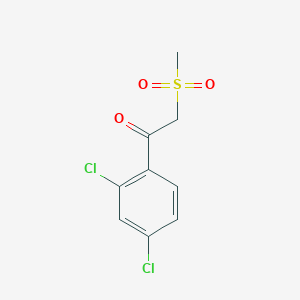
![Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B2836615.png)
![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)
